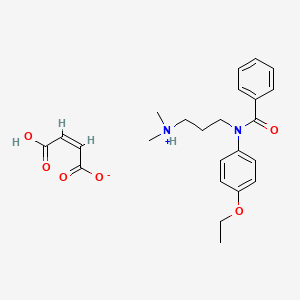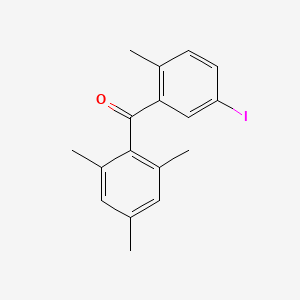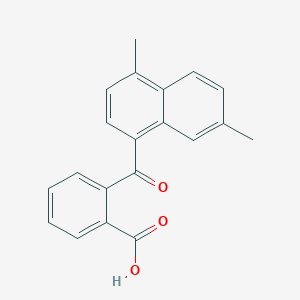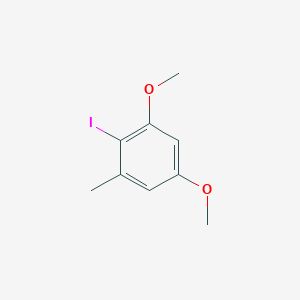
2-Iodo-1,5-dimethoxy-3-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Iodo-1,5-dimethoxy-3-methylbenzene is an organic compound with the molecular formula C9H11IO2. It is a derivative of benzene, where the benzene ring is substituted with iodine, two methoxy groups, and a methyl group. This compound is of interest in organic chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-1,5-dimethoxy-3-methylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the iodination of 1,5-dimethoxy-3-methylbenzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at a controlled temperature to ensure selective iodination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Des Réactions Chimiques
Types of Reactions
2-Iodo-1,5-dimethoxy-3-methylbenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents like sodium borohydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Substitution: Products depend on the nucleophile used, such as 2-methoxy-1,5-dimethoxy-3-methylbenzene.
Oxidation: Products include 2-iodo-1,5-dimethoxy-3-methylbenzaldehyde or 2-iodo-1,5-dimethoxy-3-methylbenzoic acid.
Reduction: The major product is 1,5-dimethoxy-3-methylbenzene.
Applications De Recherche Scientifique
2-Iodo-1,5-dimethoxy-3-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly as a precursor for compounds with therapeutic potential.
Industry: Used in the production of specialty chemicals and materials, including dyes and polymers.
Mécanisme D'action
The mechanism of action of 2-Iodo-1,5-dimethoxy-3-methylbenzene depends on the specific reactions it undergoes. In electrophilic aromatic substitution, the iodine atom acts as an electron-withdrawing group, making the benzene ring more susceptible to nucleophilic attack. The methoxy groups, on the other hand, donate electron density to the ring, influencing the reactivity and selectivity of the compound in various reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Iodo-1,3-dimethoxy-5-methylbenzene: Similar structure but different positions of the methoxy groups.
2-Iodo-1,4-dimethoxy-3-methylbenzene: Another isomer with methoxy groups at different positions.
2-Bromo-1,5-dimethoxy-3-methylbenzene: Similar compound with bromine instead of iodine.
Uniqueness
2-Iodo-1,5-dimethoxy-3-methylbenzene is unique due to the specific arrangement of its substituents, which influences its reactivity and potential applications. The presence of iodine makes it a valuable intermediate for further functionalization, while the methoxy groups enhance its solubility and stability.
Propriétés
Numéro CAS |
102879-22-1 |
|---|---|
Formule moléculaire |
C9H11IO2 |
Poids moléculaire |
278.09 g/mol |
Nom IUPAC |
2-iodo-1,5-dimethoxy-3-methylbenzene |
InChI |
InChI=1S/C9H11IO2/c1-6-4-7(11-2)5-8(12-3)9(6)10/h4-5H,1-3H3 |
Clé InChI |
BPHOSJMNUVESAT-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1I)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


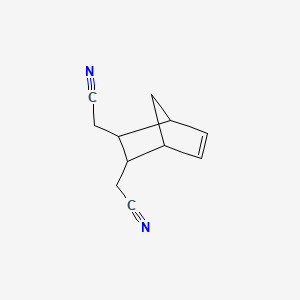
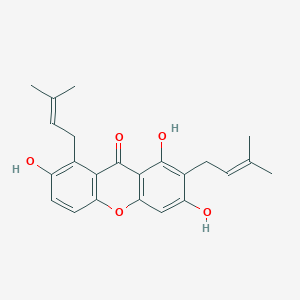
![tert-Butyl [3-methyl-1-(oxiran-2-yl)butyl]carbamate](/img/structure/B14339057.png)
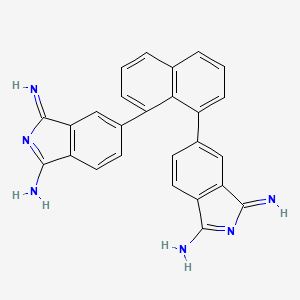
![Benzene, 1-methyl-4-[(1-methylenebutyl)sulfonyl]-](/img/structure/B14339074.png)
![N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-4-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B14339084.png)
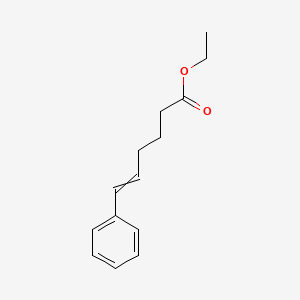
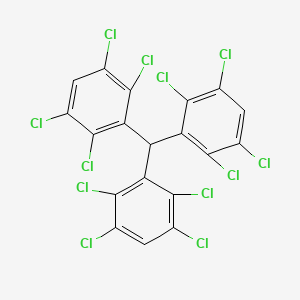
![1-N,3-N-bis[(E)-hydrazinylidenemethyl]benzene-1,3-dicarboxamide](/img/structure/B14339103.png)
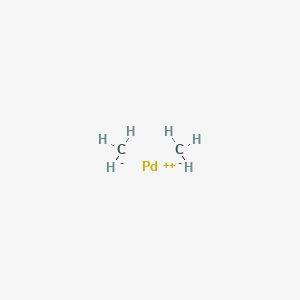
![(1,3-Benzoxazol-2-yl)(2-(trifluoromethyl)phenyl]methyl) N-methylcarbamate](/img/structure/B14339116.png)
